molecular formula C19H22N2O3 B8201455 Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate

Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate

Cat. No.: B8201455
M. Wt: 326.4 g/mol
InChI Key: KFZNSCGSOCBMPE-UHFFFAOYSA-N
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Description

Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

The synthesis of Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate typically involves a multi-step process. One common method includes the reductive amination of azetidine derivatives with 4-methoxybenzylamine. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, which can be triggered under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl 3-((4-methoxybenzyl)amino)azetidine-1-carboxylate can be compared with other azetidine derivatives and similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

benzyl 3-[(4-methoxyphenyl)methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-9-7-15(8-10-18)11-20-17-12-21(13-17)19(22)24-14-16-5-3-2-4-6-16/h2-10,17,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNSCGSOCBMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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